6-Methyl-2-phenylquinolin-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-phenylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenylquinoline-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 2-phenylquinoline. This reaction typically uses phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the 3-position of the quinoline ring .
Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline ring system. The specific conditions and reagents used can vary depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of 6-methyl-2-phenylquinoline-3-carbaldehyde often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-phenylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-methyl-2-phenylquinoline-3-carboxylic acid.
Reduction: 6-methyl-2-phenylquinoline-3-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
6-methyl-2-phenylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenylquinoline-3-carbaldehyde involves its interaction with various molecular targets. For example, it can intercalate into DNA, disrupting the replication and transcription processes. This interaction can lead to apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, its ability to form complexes with transition metals enhances its biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom at the 2-position instead of a phenyl group.
2-phenylquinoline-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-methylquinoline-3-carbaldehyde: Lacks the phenyl group at the 2-position.
Uniqueness
6-methyl-2-phenylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-methyl-2-phenylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-7-8-16-14(9-12)10-15(11-19)17(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
BGZFJRLYTDERBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.